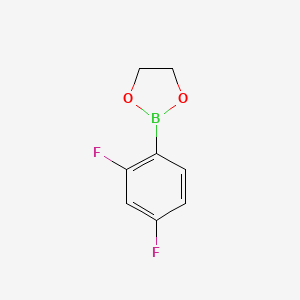

2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSWCDIOIPXGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane (CAS No. 288101-48-4): Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among these methodologies, prized for its functional group tolerance, mild conditions, and the commercial availability of its key components. Central to this reaction's success are the organoboron reagents, with boronic acid pinacol esters emerging as particularly valuable due to their stability, ease of handling, and amenability to purification.

This guide focuses on a key player in this class: 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 288101-48-4). The presence of the difluorophenyl moiety makes this reagent a highly sought-after building block for introducing fluorine atoms into complex molecules—a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This document provides an in-depth exploration of its synthesis via the Miyaura borylation, its key physicochemical properties, and a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction, designed for researchers, chemists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any experimental setting. The pinacol ester of 2,4-difluorophenylboronic acid is a stable, crystalline solid at room temperature, which simplifies storage and handling compared to some more labile boronic acids.

| Property | Value | Source(s) |

| CAS Number | 288101-48-4 | [1] |

| Molecular Formula | C₁₂H₁₅BF₂O₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | White to off-white solid/powder | Supplier Data |

| Boiling Point | 276.5 ± 30.0 °C (Predicted) | [2] |

| Melting Point | Data not consistently available | - |

| Density | Data not consistently available | - |

| Solubility | Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, DMSO) | General Chemical Knowledge |

Safety and Handling: 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as a skin and eye irritant.[3] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Synthesis via Miyaura Borylation: A Robust and Direct Protocol

The most direct and widely adopted method for preparing arylboronic acid pinacol esters from aryl halides is the palladium-catalyzed Miyaura borylation reaction. This method offers significant advantages over traditional routes that often involve organolithium or Grignard reagents, as it tolerates a much broader range of functional groups. The foundational protocol for this transformation was established by Miyaura and colleagues and remains the cornerstone of modern practice.[4][5][6]

The synthesis of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane proceeds via the cross-coupling of 1-bromo-2,4-difluorobenzene with bis(pinacolato)diboron (B₂pin₂).

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the general procedure established by Miyaura and colleagues for the borylation of aryl halides.[4][5][6]

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4-difluorobenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 1.5 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 3 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous dioxane via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.

-

Reaction: Place the flask in a preheated oil bath at 85 °C and stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white to off-white solid.

Mechanistic Rationale (Miyaura Borylation)

The catalytic cycle of the Miyaura borylation is a well-elucidated process involving a palladium(0) active species.

Sources

- 1. 2,4-Difluorophenylboronic acid pinacol ester 97 288101-48-4 [sigmaaldrich.com]

- 2. 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. One-pot borylation/Suzuki–Miyaura sp2–sp3 cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of Arylboronic Esters

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane and its Derivatives for Advanced Synthesis

Executive Summary: This technical guide provides a comprehensive overview of this compound and its widely used pinacol ester derivative, 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These organoboron compounds are pivotal reagents in modern organic synthesis, particularly valued for their role in palladium-catalyzed cross-coupling reactions. This document details their physicochemical properties, synthesis methodologies, mechanistic principles of their core applications, and practical, field-proven experimental protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic techniques to construct complex molecular architectures.

In the landscape of medicinal and materials chemistry, the ability to efficiently construct carbon-carbon bonds is paramount. Among the tools available to synthetic chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance.[1][2] Central to this transformation are organoboron reagents, with arylboronic acids and their corresponding esters serving as stable, readily available, and generally non-toxic coupling partners.[1]

The 2,4-difluorophenyl moiety is a privileged structural motif found in numerous pharmaceuticals, including the widely used antifungal agent fluconazole.[3][4] The fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after in drug discovery programs.[5] this compound and its derivatives provide a direct and efficient means of introducing this valuable fragment into target molecules. This guide elucidates the technical details necessary to effectively utilize this powerful synthetic tool.

Physicochemical and Structural Properties

The stability and handling characteristics of boronic esters are often superior to their corresponding boronic acids, which can be prone to dehydration to form boroxines. The dioxaborolane ring, particularly the pinacol-derived version, sterically protects the boron center, enhancing stability and shelf-life.

| Property | This compound | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |

| Molecular Formula | C₈H₇BF₂O₂ | C₁₂H₁₅BF₂O₂ |

| Molecular Weight | 183.95 g/mol (Calculated) | 240.05 g/mol |

| CAS Number | 325143-01-3 | 288101-48-4 |

| Appearance | Solid | White to off-white solid |

| Melting Point | Not widely reported | 41-44 °C |

| Storage Conditions | Inert atmosphere, refrigeration recommended | 2-8°C, inert atmosphere |

| Common Synonyms | 2,4-Difluorophenylboronic acid ethylene glycol ester | 2,4-Difluorophenylboronic acid pinacol ester |

Synthesis and Mechanistic Insights

The most common and straightforward synthesis of this compound derivatives involves the direct esterification of 2,4-difluorophenylboronic acid with a suitable diol, such as ethylene glycol or pinacol.

This reaction is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed. This is typically achieved either by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or, more conveniently in a laboratory setting, by the inclusion of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄).[6]

Caption: General workflow for the synthesis of boronic esters.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][7] This palladium-catalyzed process forms a new C-C bond between the difluorophenyl ring and a variety of organic electrophiles (typically aryl, vinyl, or alkyl halides or triflates). The reaction is foundational in modern drug discovery and materials science.[2]

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boron reagent by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex [R-BF₃]⁻K⁺ or boronate [ArB(OH)₃]⁻, facilitating the transfer of the aryl group to palladium.[8]

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as representative examples and should be adapted and optimized based on the specific substrate and scale.

Protocol 5.1: Synthesis of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol is adapted from established procedures for boronic ester formation.[6]

-

Materials:

-

2,4-Difluorophenylboronic acid (1.0 eq)[9]

-

Pinacol (1.05 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄) (1.0 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas supply

-

-

Procedure:

-

To a flame-dried round-bottomed flask under an inert atmosphere (Argon), add 2,4-difluorophenylboronic acid.

-

Add anhydrous dichloromethane to dissolve the boronic acid completely.

-

To the stirred solution, add anhydrous magnesium sulfate followed by pinacol in a single portion.

-

Stir the resulting heterogeneous mixture vigorously at room temperature for 16-24 hours. The progress can be monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the magnesium sulfate solids. Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., hexane) or by silica gel chromatography to afford the pure product.

-

-

Self-Validation: The final product should be characterized to confirm its identity and purity. ¹H NMR, ¹³C NMR, ¹⁹F NMR, and melting point analysis (literature: 41-44 °C) are standard methods.

Protocol 5.2: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general starting point for coupling the synthesized boronic ester with an aryl bromide.

-

Materials:

-

Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

-

2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 ratio)

-

-

Procedure:

-

To a reaction vessel, add the aryl bromide, the boronic ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring (e.g., 80-90 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to isolate the desired biaryl product.

-

Safety, Handling, and Storage

Proper handling of this compound and its derivatives is essential for laboratory safety.

-

Hazard Identification:

-

Precautionary Measures:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.

-

The compound is sensitive to moisture, which can cause hydrolysis back to the boronic acid.

-

Conclusion

This compound and its pinacol ester analog are highly valuable and versatile reagents in modern organic chemistry. Their stability, ease of handling, and efficacy in Suzuki-Miyaura cross-coupling reactions make them indispensable tools for introducing the electronically significant 2,4-difluorophenyl group into complex molecules. A thorough understanding of their properties, synthesis, and safe handling, as detailed in this guide, empowers researchers in drug discovery and materials science to leverage these building blocks to their full potential, accelerating the development of novel chemical entities.

References

-

Comptox Chemicals Dashboard. (2025, October 15). 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. U.S. Environmental Protection Agency. [Link]

-

Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

-

PubChem. 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Bulgarian Chemical Communications. Improved synthesis of fluconazole by using nano-SSA as a green catalyst. [Link]

- Google Patents. Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

PubChem. (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(2H-tetrazol-1-ium-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol. [Link]

-

Wang, S., et al. (2014). Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. European Journal of Medicinal Chemistry, 74, 544-553. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2797. [Link]

-

Trilaksana, H., et al. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Springer Proceedings in Physics, 414, 161-180. [Link]

-

Al-Zoubi, W., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1537. [Link]

-

ResearchGate. Examples and highlights of boron chemistry in drug discovery. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Al-Zoubi, W., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC, 27(5), 1537. [Link]

-

ResearchGate. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]

-

Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. [Link]

-

Fournier, J-H., et al. (2006). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E, 62(11), o4991-o4993. [Link]4/)

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. 2,4-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the NMR Spectra of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane, a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals. As a versatile reagent, its precise structural elucidation is paramount for ensuring the integrity and success of subsequent synthetic transformations. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of complex organic molecules.

Foundational Principles: Why NMR is a Cornerstone in Characterizing Boronate Esters

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural characterization of organoboron compounds like this compound. The unique magnetic properties of key nuclei within this molecule—¹H, ¹³C, ¹¹B, and ¹⁹F—provide a detailed roadmap of its atomic connectivity and electronic environment.

-

¹H NMR offers insights into the number and connectivity of protons, revealing the structure of the aromatic ring and the dioxaborolane moiety.

-

¹³C NMR complements the proton data, providing a map of the carbon skeleton.

-

¹¹B NMR is particularly diagnostic for organoboron compounds, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment.

-

¹⁹F NMR provides clear and sensitive signals for the fluorine atoms, confirming their presence and substitution pattern on the phenyl ring.

The interplay of these multinuclear NMR experiments allows for an unambiguous confirmation of the molecule's identity and purity.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is a self-validating system designed to yield high-resolution spectra for this compound.

Sample Preparation

-

Analyte Preparation: Accurately weigh 5-10 mg of the purified this compound. For ¹³C NMR, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can also be used depending on solubility and the desired chemical shift referencing.

-

Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can distort the magnetic field.

-

Internal Standard: While the residual solvent peak can be used for referencing ¹H and ¹³C spectra, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) can provide more accurate chemical shift calibration.

Instrument Parameters

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.

-

¹H NMR: A standard single-pulse experiment (e.g., zg30) is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

-

¹¹B NMR: Due to the quadrupolar nature of the ¹¹B nucleus, signals can be broad. A dedicated boron probe or a broadband probe tuned to the ¹¹B frequency should be used. A common reference for ¹¹B NMR is BF₃·OEt₂ (δ = 0.0 ppm). To avoid a broad background signal from borosilicate glass NMR tubes, it is preferable to use quartz tubes.

-

¹⁹F NMR: ¹⁹F is a highly sensitive nucleus with a wide chemical shift range. A standard single-pulse experiment, often with proton decoupling, is used. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0.0 ppm).

Experimental Workflow Diagram

Caption: A streamlined workflow for obtaining high-quality NMR spectra.

Spectral Analysis and Interpretation

The following sections detail the predicted NMR spectra of this compound based on established chemical shift ranges and coupling patterns observed in analogous structures.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 2,4-difluorophenyl group and the ethylene glycol-derived dioxaborolane ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6' | ~7.8 - 8.0 | ddd | JH-F ≈ 7-9, JH-H ≈ 8-9, JH-F ≈ 5-6 | 1H |

| H-3', H-5' | ~6.8 - 7.0 | m | 2H | |

| -OCH₂CH₂O- | ~4.3 - 4.5 | s | 4H |

-

Aromatic Region: The 2,4-difluorophenyl group will exhibit a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at the 6'-position (ortho to the boron) is expected to be the most downfield due to the deshielding effect of the boronate ester. It will likely appear as a doublet of doublet of doublets. The protons at the 3' and 5' positions will be further upfield and will also show complex splitting patterns.

-

Dioxaborolane Protons: The four protons of the ethylene glycol backbone in the 1,3,2-dioxaborolane ring are chemically equivalent and are expected to appear as a sharp singlet. This is a key difference from the pinacol ester analog, which shows a singlet for twelve methyl protons.

Spin System of the Aromatic Ring

2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane safety data sheet

An In-depth Technical Guide to the Safe Handling of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

Introduction: A Note on Synthesized Safety Data

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. As with many specialized research chemicals, comprehensive, peer-reviewed safety data for this exact molecule is not extensively published. Therefore, this guide has been constructed by a Senior Application Scientist, synthesizing data from the Safety Data Sheets (SDS) of structurally analogous and functionally identical compounds. The primary sources for this analysis are the parent compound, 2,4-Difluorophenylboronic acid , and its widely used pinacol ester, 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The fundamental hazards associated with the difluorophenylboronic acid moiety are conserved across these molecules, providing a robust and reliable foundation for the safety protocols detailed herein. This approach ensures that researchers are equipped with the most relevant and stringent safety information available.

Hazard Identification and GHS Classification

The primary hazards associated with this compound and its close analogs stem from their irritant properties. The Globally Harmonized System (GHS) provides a clear classification of these risks, which are crucial for a proper risk assessment before any laboratory work commences.

The compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

These classifications necessitate careful handling to avoid direct contact and inhalation.

Data Presentation: GHS Hazard Summary

| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[3] | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4] | GHS07 (Exclamation Mark) |

Visualization: Primary Hazard Pathway

Caption: Step-by-step workflow for the safe handling of the compound.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is critical. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. [4][5]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. [4][8]If skin irritation occurs or persists, get medical advice/attention. [3][5] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. [4][5]If breathing is difficult or symptoms such as respiratory irritation occur, call a POISON CENTER or doctor. [5]If not breathing, provide artificial respiration. [4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. [4][8]Do NOT induce vomiting. [7]Call a POISON CENTER or doctor if you feel unwell. [5] |

Accidental Release and Fire-Fighting Measures

Proper preparedness for spills and fires is a cornerstone of laboratory safety.

Experimental Protocol: Spill Containment and Cleanup

-

Evacuate & Secure: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Remove all sources of ignition. [7][9]2. Assess & Protect: Wear the full PPE as described in Section 2.

-

Contain & Absorb: For a solid spill, carefully sweep up the material to avoid creating dust. [4][6]Place the swept material into a suitable, closed, and labeled container for disposal. [10]4. Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Dispose: Dispose of the container and cleanup materials as hazardous waste according to institutional and local regulations. [4][11]

Visualization: Spill Response Workflow

Caption: Logical flow for responding to an accidental laboratory spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam. [10][12]* Unsuitable Media: Do not use a heavy water stream, as it may spread the fire. [12]* Hazardous Combustion Products: In a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride, and oxides of boron. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes. [13]

Stability, Storage, and Disposal

-

Reactivity and Stability: The compound is stable under recommended storage conditions. [7]It is incompatible with strong oxidizing agents, strong acids, and strong bases. [14][15]Boronic esters can be sensitive to moisture and may hydrolyze. [15]* Storage Conditions: Store in a cool, dry, and well-ventilated place. [4]Keep the container tightly closed to prevent moisture ingress. [14]The recommended storage temperature for the analogous pinacol ester is 2-8°C. * Disposal: This material and its container must be disposed of as hazardous waste. [11]Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local and national regulations. [4][6]Do not allow the product to enter drains or the environment. [7][16]

Conclusion

This compound is a valuable synthetic tool that can be used safely by adhering to standard laboratory best practices. The primary risks of skin, eye, and respiratory irritation are effectively managed through the consistent use of appropriate engineering controls and personal protective equipment. By understanding the specific hazards and implementing the protocols outlined in this guide, researchers can ensure a safe and productive laboratory environment.

References

-

Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for N-(2,4-Difluorophenyl)thiourea. Retrieved from [Link]

-

Unknown Source. First Aid for Hydrofluoric Acid. Retrieved from [Link]

-

Fisher Scientific. (2025, December 19). Safety Data Sheet for 3,4-Difluorophenylboronic acid. Retrieved from [Link]

-

CompTox Chemicals Dashboard, EPA. (2025, October 15). 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties. Retrieved from [Link]

-

Unknown Source. (2020, April 9). MSDS of (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-Fluoro-4-Pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-Butanol. Retrieved from [Link]

-

Unknown Source. Material Safety Data Sheet. Retrieved from [Link]

-

Dynax Corporation. (2022, December 21). DX1080 - Dynax Fluorosurfactants Safety Data Sheet. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. 2,2-Difluoro-1,3-dioxolane. Retrieved from [Link]

-

Hazard Control Technologies. Fluorine Free Firefighting. Retrieved from [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Defense Technical Information Center. (2021, May 30). Enhancement of Fluorine-Free Firefighting Agents for Compressed Air Foam Applications. Retrieved from [Link]

-

PMC, National Institutes of Health. Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting. Retrieved from [Link]

Sources

- 1. 2,4-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. dynaxcorp.com [dynaxcorp.com]

- 13. Flame retardants, dioxins, and furans in air and on firefighters’ protective ensembles during controlled residential firefighting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.com [fishersci.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: Microwave-Accelerated Suzuki Coupling for the Synthesis of Biaryls Using 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane with various aryl halides. The incorporation of a 2,4-difluorophenyl moiety is of significant interest in pharmaceutical development. We will explore the mechanistic rationale behind the reaction, the pronounced advantages of microwave irradiation, and a robust, optimized protocol for researchers in drug discovery and materials science.[4][5]

Introduction and Scientific Rationale

The synthesis of biaryl and heteroaryl structures is of paramount importance in the pharmaceutical and fine chemical industries.[2][6] The Suzuki-Miyaura reaction, first reported in 1979, offers a powerful and versatile method for creating these linkages from organoboron compounds and organic halides.[1] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[1][7]

Our focus here is on the coupling partner this compound, a boronic ester. Boronic esters are often favored over their corresponding boronic acids due to their enhanced stability, ease of purification, and reduced propensity for side reactions like protodeboronation.[1][8]

Conventional heating methods for Suzuki couplings can require long reaction times, from several hours to days.[5] The application of focused microwave irradiation provides a significant technological advancement, offering rapid, uniform, and efficient heating.[9] This leads to dramatic reductions in reaction times (often from hours to minutes), improved product yields, and cleaner reaction profiles by minimizing the formation of byproducts.[4]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a palladium-catalyzed cycle involving three key steps.[10] Understanding this mechanism is crucial for rational optimization of reaction conditions.

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-halide bond of the electrophile (R¹-X). This forms a square planar Palladium(II) intermediate.[1][10] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]

-

Transmetalation : This is often the rate-determining step. The organoboron reagent (R²-BY₂) transfers its organic group to the Pd(II) complex. This step is critically dependent on activation by a base. The base reacts with the boronic ester to form a more nucleophilic "ate" complex [R²-B(OR)₃]⁻, which readily participates in the ligand exchange on the palladium center.[1][2][7][11][12]

-

Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][8]

Microwave energy accelerates this cycle primarily through rapid dielectric heating, which efficiently heats the polar solvents and reagents, leading to a significant increase in reaction rates.[4][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Microwave-Assisted Synthesis

This protocol provides a generalized method that has shown high efficiency for coupling this compound with a range of aryl bromides.

Materials and Equipment

-

Reagents :

-

Aryl Halide (e.g., 4-Bromoanisole)

-

This compound (1.1 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

-

Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

-

-

Equipment :

-

Microwave Synthesis Reactor

-

10 mL microwave reaction vial with stir bar

-

Standard laboratory glassware (flasks, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Step-by-Step Experimental Procedure

-

Reagent Preparation : To a 10 mL microwave reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition : Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1) to the vial.

-

Reaction Setup : Securely cap the vial and place it in the microwave reactor cavity.

-

Microwave Irradiation : Program the reactor to heat the mixture to the target temperature (e.g., 120 °C) and hold for the specified time (e.g., 15 minutes). Use magnetic stirring throughout the reaction.

-

Reaction Work-up : After the reaction is complete, allow the vial to cool to room temperature.[13] Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.[13][14]

-

Extraction : Transfer the filtrate to a separatory funnel. Add water and extract the aqueous phase three times with ethyl acetate.

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure biaryl product.[14][15]

Caption: General experimental workflow for microwave-assisted Suzuki coupling.

Data and Expected Results

The described protocol is robust and applicable to a variety of aryl halides. Below are representative conditions and expected outcomes.

| Aryl Halide (R¹-X) | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (min) | Approx. Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 120 | 15 | >90% |

| 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 120 | 15 | >85% |

| 4-Chlorotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 140 | 20 | >75% |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | 110 | 10 | >95% |

Yields are estimated based on typical outcomes for these reaction types and should be optimized for specific substrates.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient base or base strength- Reaction temperature/time too low | - Use fresh catalyst or a different ligand/precatalyst[6]- Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄)- Increase microwave temperature and/or reaction time[16] |

| Protodeboronation | - Presence of excess water or acid- Prolonged reaction time at high temp | - Ensure solvents are properly degassed- Use anhydrous base if possible- Reduce reaction time; monitor by TLC to avoid over-running the reaction[17] |

| Homo-coupling of Boronic Ester | - Oxygen in the reaction mixture- Catalyst decomposition | - Thoroughly degas solvents by sparging with argon or nitrogen- Use a more stable catalyst or ligand system[18] |

| Difficulty in Purification | - Unreacted boronic ester/acid- Co-elution of product and byproducts | - Perform an aqueous base wash (e.g., 1M NaOH) during work-up to remove boron impurities- Optimize chromatography solvent system for better separation[14] |

Conclusion

The combination of microwave synthesis with the Suzuki-Miyaura coupling provides a highly efficient, rapid, and reliable method for the synthesis of 2,4-difluorophenyl-substituted biaryls. This protocol demonstrates a significant improvement over conventional heating methods, offering a valuable tool for chemists in academic and industrial research, particularly in the rapid generation of compound libraries for drug discovery.

References

-

Wikipedia. Suzuki reaction. [Link]

- Cano, R., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.

-

Dar, A. A., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Zou, G., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.

-

Shaheen, S., et al. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules. [Link]

-

Casalnuovo, A. L., & Calabrese, J. C. (1990). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

- Wu, X., et al. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry.

-

Strnad, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Strnad, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. [Link]

-

Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]

-

ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

-

Horikoshi, S., & Serpone, N. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

-

CEM Corporation. Organometallic cross-coupling reactions. [Link]

-

Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.

-

ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]

-

Sharma, P., & Kumar, A. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. [Link]

- Shaheen, S., et al. (2021).

- Baxendale, I. R., et al. (2006).

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Koubachi, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances. [Link]

-

Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. [Link]

- Zhang, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.

-

Blahun, O. P., et al. (2019). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. European Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Organometallic cross-coupling reactions [cem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Yoneda Labs [yonedalabs.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Biaryls and the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the 2,4-difluorophenyl motif is a privileged structural unit in many pharmaceuticals and advanced materials.

This document provides an in-depth guide to understanding and optimizing the Suzuki-Miyaura coupling of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane, with a specific focus on the critical role of ligand selection. Boronic acids and their esters, such as the pinacol ester this compound, can be prone to decomposition pathways like protodeboronation under basic reaction conditions.[3][4] This challenge underscores the need for highly efficient catalyst systems that can promote rapid C-C bond formation under mild conditions. The choice of ligand, which modulates the stability and reactivity of the palladium catalyst, is arguably the most crucial parameter in achieving a successful outcome.[5][6]

The Catalytic Cycle: A Ligand-Modulated Pathway

The efficacy of a Suzuki-Miyaura reaction is dictated by the seamless progression of the palladium catalyst through a three-step catalytic cycle. The ligand bound to the palladium center plays a pivotal role in each of these elementary steps.[1][5]

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) species. This step, often rate-limiting, is significantly influenced by the ligand. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halide bond.[1][5] This is particularly important for less reactive electrophiles like aryl chlorides.[5]

-

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process requires activation of the boronic ester by a base to form a more nucleophilic boronate species.[7] The ligand's steric bulk can influence the rate of this step by creating a more open coordination sphere around the palladium, although a delicate balance must be struck to maintain catalyst stability.[8]

-

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, regenerating the active Pd(0) catalyst. Sterically bulky ligands are known to promote this step by increasing the spatial crowding around the metal center, which favors the formation of the C-C bond and release of the product.[1][5]

Figure 2: General Experimental Workflow.

Protocol A: Traditional Conditions (using PPh₃)

-

Rationale: This protocol illustrates a classic approach. The expected lower yield and longer reaction time will highlight the limitations of less advanced ligands for this substrate.

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Stir the mixture vigorously and heat to 90 °C in a pre-heated oil bath.

-

Monitor the reaction by TLC or GC-MS. The reaction is expected to take several hours (e.g., 6-18 h).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol B: High-Performance Conditions (using SPhos and a Precatalyst)

-

Rationale: This protocol utilizes a modern, highly active Buchwald precatalyst. [3]The use of a precatalyst ensures the rapid and reliable formation of the active Pd(0) species. The mild conditions and short reaction time are designed to maximize yield by minimizing substrate decomposition. [3][4] Materials:

-

Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)

-

This compound (1.5 mmol, 1.5 equiv)

-

SPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (2 mL)

-

Water (0.2 mL)

Procedure:

-

To a vial, add the aryl halide (if solid), this compound, SPhos Pd G3 Precatalyst, and K₃PO₄.

-

Seal the vial with a cap containing a septum. Evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the aryl halide (if liquid) via syringe, followed by the degassed 1,4-dioxane and water.

-

Stir the mixture vigorously at room temperature or with gentle heating to 40 °C.

-

Monitor the reaction by TLC or GC-MS. The reaction is expected to be complete in a much shorter time (e.g., 30 minutes to 2 hours). [3]6. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a short plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography, though often the purity is very high after the silica plug.

Conclusion and Final Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of ligand is not merely an optimization step but a critical determinant of success. While traditional ligands like PPh₃ can effect the transformation, they often require harsh conditions that lead to substrate decomposition and lower yields.

The use of modern, bulky, electron-rich monophosphine ligands, such as the Buchwald ligands SPhos and XPhos, is strongly recommended. These ligands form exceptionally active catalysts that promote rapid C-C bond formation under mild conditions. [3][9]This high reactivity is essential to outpace the rate of protodeboronation of the fluorinated boronic ester, leading to significantly higher yields, shorter reaction times, and broader substrate scope, particularly with challenging aryl chloride electrophiles. The use of corresponding palladium precatalysts further enhances reliability and ease of use.

References

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Highly Efficient Method for the Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald Phosphine Ligands [merckmillipore.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane in Cross-Coupling

Welcome to the technical support center for researchers utilizing 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered with this electron-deficient reagent. We will move beyond simple procedural steps to explain the underlying causality, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent and yield-reducing side reactions are protodeboronation and homocoupling .[1]

-

Protodeboronation results in the formation of 1,3-difluorobenzene , where the C-B bond is cleaved and replaced by a C-H bond.[1][2]

-

Homocoupling leads to the formation of the symmetrical biaryl 2,2',4,4'-tetrafluoro-1,1'-biphenyl , arising from the coupling of two molecules of the boronic ester.[1][3]

Q2: Why is this specific boronic ester particularly prone to these side reactions?

A2: The susceptibility of this compound to these side reactions stems from its electronic properties. The two electron-withdrawing fluorine atoms on the phenyl ring make the aryl group electron-deficient.[1][4] This has two primary consequences:

-

It increases the Lewis acidity of the boron atom, making the boronic ester more susceptible to nucleophilic attack by hydroxide or other bases.

-

It polarizes the carbon-boron bond, making it more prone to cleavage, particularly protolytic cleavage (protodeboronation).[5] Electron-deficient arylboronic acids and their esters are known to be more susceptible to both homocoupling and protodeboronation.[1][6]

Q3: Does the dioxaborolane (pinacol ester) protecting group prevent these side reactions compared to the free boronic acid?

A3: While boronic esters are generally used to enhance stability, this is not always a guarantee against side reactions, especially under basic aqueous conditions.[7][8] The pinacol ester can undergo hydrolysis to the corresponding boronic acid in the presence of water and base.[7][8] This in-situ generated boronic acid is then highly susceptible to protodeboronation. Therefore, while the ester form offers better shelf-life and handling, it does not render the reagent immune to decomposition pathways once subjected to coupling conditions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.

Problem 1: Low yield of desired product, with 1,3-difluorobenzene as the major byproduct.

This observation is a classic sign of protodeboronation, the undesired cleavage of the carbon-boron bond by a proton source.[2]

Q: What is the mechanism of protodeboronation and what factors accelerate it?

A: Protodeboronation is typically a base-catalyzed process.[2][7] The reaction proceeds through the formation of a boronate anion intermediate by the addition of a hydroxide ion (or other base) to the boron atom.[2][9] This intermediate is more reactive and undergoes cleavage by a proton source (like water or alcohol) to yield the Ar-H product. For electron-deficient systems like 2-(2,4-difluorophenyl) boronic acid/ester, this process can be particularly rapid.[5]

Troubleshooting Workflow for Protodeboronation

Caption: Fig 1. Troubleshooting Protodeboronation

Detailed Recommendations:

-

Choice of Base: Strong aqueous bases like NaOH and KOH significantly accelerate protodeboronation.[5][7]

-

Solution: Switch to milder, less nucleophilic, and often anhydrous or sparingly soluble bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] They provide sufficient basicity for the catalytic cycle while minimizing the concentration of free hydroxide ions that drive protodeboronation.

-

-

Reaction Temperature and Time: The rate of protodeboronation increases with temperature and prolonged reaction times.[1]

-

Solution: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the cross-coupling to proceed at a reasonable rate. Once the starting material is consumed, work up the reaction immediately to prevent post-reaction decomposition.

-

-

Solvent System: The presence of water provides a ready proton source for the final step of protodeboronation.

Problem 2: Significant formation of 2,2',4,4'-tetrafluoro-1,1'-biphenyl byproduct.

This impurity is the result of oxidative homocoupling, a reaction where two molecules of the boronic ester couple with each other.

Q: What reaction conditions promote the homocoupling of boronic esters?

A: Homocoupling is primarily promoted by two factors: the presence of oxygen and Pd(II) species in the reaction mixture.[3][12] If a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) is used, it must be reduced to the active Pd(0) catalyst in situ. One pathway for this reduction is the homocoupling of the boronic ester, where two Ar-Bpin molecules react with Pd(II) to form Ar-Ar and Pd(0).[3] Dissolved oxygen can also re-oxidize Pd(0) to Pd(II), perpetuating a cycle that favors homocoupling.[12][13]

Mechanism Overview: Key Side Reactions

Caption: Fig 2. Simplified Side Reaction Mechanisms

Detailed Recommendations:

-

Rigorous Exclusion of Oxygen: This is the most critical factor in suppressing homocoupling.[12][13][14]

-

Solution: Degas your solvent thoroughly using a "freeze-pump-thaw" method (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes. Assemble your reaction glassware under a positive pressure of inert gas.

-

-

Choice of Palladium Source: Using a Pd(0) source directly avoids the initial reduction step that can trigger homocoupling.

-

Solution: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed to generate the active L-Pd(0) species cleanly and rapidly, minimizing the lifetime of Pd(II) species that could engage in homocoupling.

-

-

Reaction Setup and Order of Addition:

-

Solution: A highly effective strategy is to pre-heat the mixture of the aryl halide, base, ligand, and catalyst in the degassed solvent for 10-15 minutes at the reaction temperature before adding the boronic ester.[12] This ensures that the active Pd(0) catalyst is formed and has already undergone oxidative addition with the aryl halide. The resulting Ar-Pd(II)-X complex is poised for transmetalation and is less likely to participate in homocoupling pathways.

-

Quantitative Data Summary

The following table summarizes the key issues and actionable solutions for optimizing your reaction.

| Observed Problem | Primary Byproduct | Underlying Cause | Recommended Solutions |

| Low Yield, Reagent Decomposition | 1,3-Difluorobenzene | Protodeboronation [2] | 1. Use mild, non-aqueous bases (K₃PO₄, Cs₂CO₃).[1]2. Lower reaction temperature and shorten duration.[1]3. Use strictly anhydrous solvents.[10] |

| Difficult Purification, Biaryl Impurity | 2,2',4,4'-Tetrafluoro-1,1'-biphenyl | Homocoupling [1] | 1. Rigorously degas all solvents and reagents.[12]2. Use a Pd(0) source or a modern precatalyst.[3]3. Pre-heat other reagents before adding the boronic ester.[12] |

Optimized Experimental Protocol

This general protocol is a robust starting point for minimizing side reactions with this compound. Optimization for specific substrates may be required.

Materials:

-

Aryl Halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium Precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%)

-

Ligand (if not using a precatalyst, e.g., SPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., K₃PO₄, finely ground and dried, 3.0 mmol, 3.0 equiv)

-

Anhydrous Solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium phosphate (3.0 mmol), and the palladium precatalyst (0.02 mmol).

-

Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.

-

Inert Gas Sparging: Bubble argon or nitrogen through the solvent for an additional 15 minutes to ensure rigorous exclusion of oxygen.

-

Pre-heating (Crucial Step): Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 80-100 °C) and stir the mixture for 15 minutes. This step allows for the formation of the active catalyst.

-

Boronic Ester Addition: Dissolve the this compound (1.2 mmol) in a small amount of the degassed solvent (1-2 mL) in a separate, flame-dried vial under an inert atmosphere. Add this solution to the reaction flask via syringe.

-

Reaction Monitoring: Stir the reaction at the set temperature. Monitor its progress by taking aliquots and analyzing them by TLC or LC-MS every 1-2 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

References

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

PubMed Central. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

-

Wikipedia. Protodeboronation. [Link]

-

Zhu, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

-

Burke, S. A., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

-

National Institutes of Health. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

-

PubMed. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]

-

Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

-

ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Protodeboronation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Overcoming homocoupling with 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Overcoming Homocoupling with 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development scientists utilizing this compound in Suzuki-Miyaura reactions. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to proactively troubleshoot and optimize your syntheses. This document addresses one of the most persistent side reactions—homocoupling—and provides actionable strategies to maximize the yield of your desired heterocoupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (in this case, this compound) react with each other to form a symmetrical biaryl (4,4'-Bis(2,4-difluorophenyl)). This consumes your starting material and complicates downstream purification, ultimately reducing the yield of the intended cross-coupled product.[1]

Q2: What are the primary causes of boronic acid or ester homocoupling?

A2: The two principal drivers for homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][2]

-

Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic ester.[1]

-

Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the Pd(II) must first be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction involves the boronic ester itself, which results in the formation of the homocoupled dimer as a stoichiometric byproduct.[1]

Q3: Why use this compound? What are its properties?

A3: this compound is a pinacol boronate ester. Boronate esters are often preferred over their corresponding boronic acids due to their enhanced stability, ease of handling, and often better performance in reactions sensitive to protodeborylation.[3] The 2,4-difluorophenyl moiety is strongly electron-deficient, which can influence its reactivity. While this electronic nature is often desirable for the final product, it can make the boronic ester more susceptible to certain side reactions, including homocoupling under non-optimized conditions.[4]

Q4: Is protodeborylation a concern with this reagent?

A4: Yes, protodeborylation—the cleavage of the C-B bond by a proton source to yield the corresponding arene (1,3-difluorobenzene)—can be a competing side reaction.[1] This is especially prevalent with heteroaryl boronic acids but can occur with electron-deficient aryl systems. It is often exacerbated by the presence of water in the reaction media, particularly under acidic or strongly basic conditions, or at elevated temperatures.[1][5] Careful selection of the base and solvent system is key to minimizing this pathway.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to diagnosing and solving issues related to excessive homocoupling of this compound.

Issue 1: The primary byproduct in my reaction is the homocoupled 4,4'-Bis(2,4-difluorophenyl) dimer.

This is the most direct indication that conditions are favoring the unwanted homocoupling pathway over the desired heterocoupling. Follow this diagnostic workflow:

In-Depth Explanation & Causality

-

Why is degassing so critical? The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[6] Molecular oxygen is a potent oxidant that readily converts Pd(0) to Pd(II), which removes it from the primary catalytic cycle. These newly formed Pd(II) species can then directly catalyze the homocoupling of two boronic ester molecules.[1] Rigorous removal of oxygen is the single most important step to prevent this catalyst deactivation and side reaction pathway.

-

Why does the choice of Palladium source matter? Using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) ensures that the active catalyst is present from the start. In contrast, Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) must be reduced to Pd(0) to initiate the cycle. This reduction can occur via several pathways, one of which involves the homocoupling of the organoboron reagent.[1] By choosing a Pd(0) source or a modern precatalyst designed for clean activation, you eliminate this initial, often significant, burst of homocoupling.

-

How does the base influence the reaction? The base plays a crucial role in activating the boronic ester for transmetalation.[7][8][9] It reacts with the boronic ester to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10] However, an overly strong or highly concentrated aqueous base, especially at high temperatures, can accelerate decomposition pathways like protodeborylation or promote undesired reactivity, indirectly making homocoupling more competitive. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a more controlled activation, leading to cleaner reactions.[11]

Issue 2: My reaction is clean, but the conversion is low.

If you have successfully suppressed homocoupling but are still seeing poor yields with significant unreacted starting material, consider the following:

-

Catalyst/Ligand Inactivity: The 2,4-difluorophenyl group is electron-deficient, and your coupling partner (the organic halide) may be sterically hindered or electronically deactivated. This combination can make the oxidative addition or reductive elimination steps challenging.

-